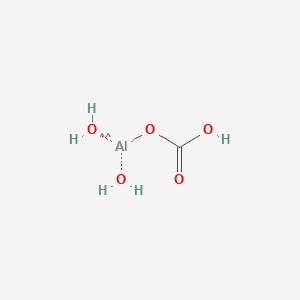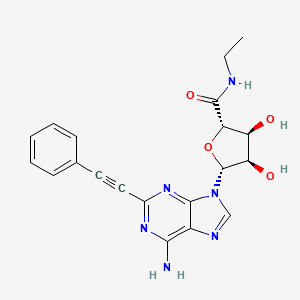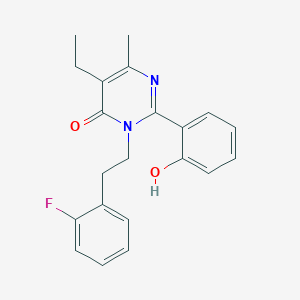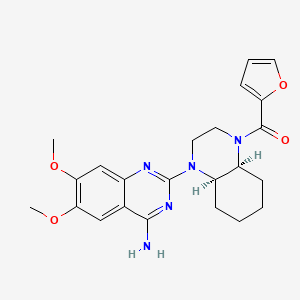
Cyclazosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclazosin is a synthetic organic compound known for its role as a selective antagonist of the alpha-1B adrenergic receptor. This compound is particularly significant in pharmacology due to its ability to bind selectively to alpha-1B adrenergic receptors, which are involved in various physiological processes such as the regulation of blood pressure and smooth muscle contraction .
准备方法
Synthetic Routes and Reaction Conditions: Cyclazosin is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with decahydroquinoxaline derivatives. The key steps include:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid.
Substitution reactions: The quinazoline core undergoes substitution reactions with decahydroquinoxaline derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and recrystallization techniques to obtain pure this compound.
化学反应分析
Types of Reactions: Cyclazosin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
Cyclazosin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of alpha-1B adrenergic receptor antagonists.
Biology: Employed in research to understand the role of alpha-1B adrenergic receptors in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions like hypertension and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceuticals targeting alpha-1B adrenergic receptors
作用机制
Cyclazosin exerts its effects by selectively binding to alpha-1B adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, this compound inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure .
Molecular Targets and Pathways:
Alpha-1B adrenergic receptors: Primary target of this compound.
G-protein signaling pathways: Involvement in the inhibition of phospholipase C and reduction of intracellular calcium levels.
相似化合物的比较
Cyclazosin is unique in its high selectivity for alpha-1B adrenergic receptors compared to other similar compounds. Some similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist, but with less selectivity for alpha-1B receptors.
Terazosin: Similar to prazosin but with a longer half-life.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a different pharmacokinetic profile
Uniqueness of this compound:
High selectivity: this compound has a higher selectivity for alpha-1B adrenergic receptors compared to other antagonists.
Functional specificity: It shows significant functional specificity in various physiological assays
属性
CAS 编号 |
210542-51-1 |
|---|---|
分子式 |
C23H27N5O4 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChI 键 |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[3'-(4-Fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773862.png)
![1-[[4-(3-Fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B10773866.png)
![(S)-2-Hydroxy-3-((R)-4-((trans-4-morpholinocyclohexyl)oxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)propanamide](/img/structure/B10773876.png)
![[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773881.png)
![(2R)-N-[(2S)-1-[(6-aminopyridin-3-yl)methylamino]-3-(3,4-difluorophenyl)-1-oxopropan-2-yl]-1-ethylpyrrolidine-2-carboxamide](/img/structure/B10773884.png)
![(1R,3S,5R)-2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide](/img/structure/B10773888.png)
![2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10773893.png)
![N-{(1s,2r)-1-Benzyl-2-Hydroxy-3-[(3-Methylbenzyl)amino]propyl}dibenzo[b,F]oxepine-10-Carboxamide](/img/structure/B10773898.png)
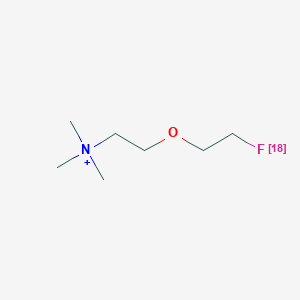
![2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10773913.png)
![(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid](/img/structure/B10773922.png)
